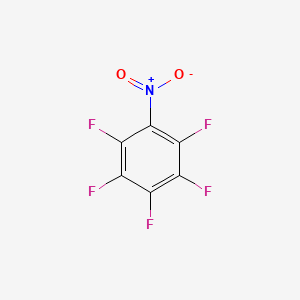

Pentafluoronitrobenzene

説明

Significance of Polyfluorinated Aromatic Compounds in Contemporary Chemistry

Polyfluorinated aromatic compounds (PFAs) are a class of organic molecules that have become increasingly important in a multitude of scientific and industrial fields. acs.orgchemistry-matters.com These compounds are characterized by the presence of multiple fluorine atoms attached to an aromatic ring system. wikipedia.org The incorporation of fluorine atoms into an aromatic structure dramatically alters its physical, chemical, and biological properties compared to its non-fluorinated counterparts. core.ac.uk

One of the most notable properties of PFAs is their enhanced stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical resistance of these compounds. acs.orgnih.gov This stability makes them suitable for use in high-performance materials, such as fluorinated polymers, which exhibit superior durability and resistance to heat and chemicals. acs.orgchemimpex.com

In medicinal chemistry and pharmaceutical development, the introduction of fluorine atoms can significantly improve a drug's metabolic stability, bioavailability, and binding affinity to target proteins. nih.gov Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its acidity (pKa) and how it interacts with biological receptors. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, a key process the body uses to eliminate foreign substances. nih.gov This leads to a longer half-life and increased efficacy of the drug.

The unique properties of PFAs also make them valuable in materials science for the development of advanced materials with tailored characteristics. chemimpex.com Their applications extend to the electronics industry, where they are used in the production of specialized coatings and insulating materials. chemimpex.com The growing interest in these compounds stems from their versatility and the wide range of applications they enable, from life-saving pharmaceuticals to robust industrial materials. ineosopen.orgnih.gov

Influence of the Nitro Group and Fluorine Substituents on Aromatic System Reactivity

The reactivity of an aromatic ring is significantly influenced by the nature of its substituents. In the case of pentafluoronitrobenzene, both the five fluorine atoms and the single nitro group exert powerful electronic effects that dictate its chemical behavior.

The nitro group (-NO2) is a potent electron-withdrawing group. numberanalytics.comnumberanalytics.com This means it pulls electron density away from the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution, a common reaction for many aromatic compounds. numberanalytics.comwikipedia.org However, this same electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution reaction. masterorganicchemistry.com The position of the nitro group relative to the leaving group is crucial; ortho and para placements provide greater stabilization and lead to faster reaction rates compared to a meta position. masterorganicchemistry.com

Fluorine atoms also act as electron-withdrawing groups through the inductive effect due to their high electronegativity. masterorganicchemistry.com This further deactivates the ring towards electrophilic attack. In the context of nucleophilic aromatic substitution, fluorine's role is multifaceted. While the carbon-fluorine bond is very strong, the high electronegativity of fluorine activates the ring towards nucleophilic attack, making it a surprisingly good leaving group in SNAr reactions. masterorganicchemistry.com The rate-determining step in these reactions is the initial attack of the nucleophile on the aromatic ring, not the breaking of the C-F bond. masterorganicchemistry.com The presence of multiple fluorine atoms, as in this compound, significantly enhances this effect.

The combined influence of the nitro group and five fluorine atoms in this compound creates a highly electron-deficient aromatic system. This extreme electron deficiency makes the compound exceptionally reactive towards nucleophiles and a valuable substrate for SNAr reactions.

Overview of this compound as a Key Synthetic Building Block in Specialized Chemical Synthesis

This compound serves as a fundamental starting material, or "building block," in the synthesis of more complex molecules. scbt.com Its highly activated aromatic ring allows for the regioselective substitution of its fluorine atoms, particularly the one positioned para to the nitro group, followed by the ortho-positioned fluorines. This predictable reactivity makes it an ideal scaffold for constructing a wide array of specialized chemicals. core.ac.ukacs.org

A primary application of this compound is in the synthesis of other fluorinated compounds. chemimpex.com By reacting it with various nucleophiles, chemists can introduce a diverse range of functional groups onto the perfluorinated ring. rsc.org For example, reaction with ammonia (B1221849) can lead to the formation of tetrafluoroanilines, which are themselves important intermediates. core.ac.ukrsc.org

Furthermore, the nitro group on the this compound ring can be readily reduced to an amino group (-NH2). numberanalytics.commsu.edu This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, completely altering the reactivity of the aromatic ring and opening up new synthetic possibilities. This versatility allows for the creation of a vast library of substituted polyfluorinated aromatic compounds.

The derivatives synthesized from this compound find applications in various fields. In medicinal chemistry, they are used to create novel drug candidates with improved pharmacological profiles. chemimpex.com In materials science, they are incorporated into the synthesis of advanced polymers and other materials with enhanced properties. chemimpex.com For instance, it has been used in the preparation of p-azidotetrafluoroaniline, a photoaffinity reagent used in biochemical studies. scbt.comcookechem.com Its role extends to the development of tetraoxacalixarenes, which are of interest due to the electron-deficient nature of their polyfluorinated aromatic nuclei. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 880-78-4 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C6F5NO2 chemimpex.comsigmaaldrich.com |

| Molecular Weight | 213.06 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Light yellow to amber to dark green clear liquid chemimpex.com |

| Boiling Point | 158-161 °C cookechem.comsigmaaldrich.com |

| Density | 1.656 - 1.71 g/mL chemimpex.comsigmaaldrich.com |

| Refractive Index | 1.447 - 1.45 chemimpex.comsigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUOFQAJCYUOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236755 | |

| Record name | Pentafluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-78-4 | |

| Record name | Pentafluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2E9EAQ44S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Reactivity and Mechanistic Investigations of Pentafluoronitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pentafluoronitrobenzene chemistry. The presence of five fluorine atoms and a nitro group significantly activates the aromatic ring towards attack by nucleophiles. wikipedia.org This section delves into the key mechanistic features of these reactions.

The substitution of a fluorine atom in this compound by a nucleophile predominantly occurs at the positions ortho and para to the nitro group. The nitro group exerts a powerful influence on the regioselectivity of these reactions. For instance, the reaction of this compound with ammonia (B1221849) yields almost exclusively o- and p-nitro-tetrafluoroanilines. nih.gov The ratio of these isomers can be influenced by the reaction conditions.

The directing effect of the nitro group is a consequence of its ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com This stabilization is most effective when the nucleophile attacks the ortho or para positions, allowing the negative charge to be delocalized onto the oxygen atoms of the nitro group. masterorganicchemistry.com In contrast, attack at the meta position does not allow for this direct resonance stabilization, making this pathway less favorable. masterorganicchemistry.com

Computational studies have further elucidated the factors governing this regioselectivity. For example, in the reaction with ammonia, the solvent can play a role in determining the preferred pathway, with some studies suggesting that concerted substitution may occur at the para-position while a two-step process happens at the ortho-position, depending on the solvent environment. nih.gov

Table 1: Regioselectivity in the Reaction of this compound with Ammonia

| Nucleophile | Product(s) | Typical Ratio (ortho:para) | Reference(s) |

|---|---|---|---|

| Ammonia | o-nitro-tetrafluoroaniline and p-nitro-tetrafluoroaniline | 7:3 | nih.gov |

The classical mechanism for SNAr reactions is a two-step addition-elimination process involving a discrete Meisenheimer intermediate. wikipedia.orgnih.gov In this pathway, the nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate. youtube.com Subsequently, the leaving group (in this case, a fluoride (B91410) ion) is eliminated, restoring the aromaticity of the ring. The formation of this intermediate is often the rate-determining step. stackexchange.com

However, recent research, supported by computational and kinetic isotope effect (KIE) studies, has provided evidence for concerted SNAr mechanisms in some systems. springernature.comnih.gov In a concerted pathway, the addition of the nucleophile and the departure of the leaving group occur in a single step, without the formation of a stable intermediate. springernature.com The reaction proceeds through a "Meisenheimer-like transition state." nih.gov While the two-step mechanism is still considered common, especially with strong electron-withdrawing groups like nitro groups and fluoride as the leaving group, the concerted mechanism is now recognized as a viable alternative, particularly for other substrates and leaving groups. springernature.com Computational studies on the reaction of this compound with ammonia have suggested the possibility of a concerted mechanism for substitution at the para position. nih.govresearchgate.net

The outcome of SNAr reactions of this compound is significantly influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles generally lead to faster reaction rates. nih.gov The structure of the nucleophile can also affect the regioselectivity of the reaction. For instance, while ammonia gives a 7:3 ratio of ortho to para substitution, other amines might exhibit different selectivities. nih.gov

The solvent plays a crucial role in solvating the ions and intermediates involved in the reaction. researchgate.net Dipolar, aprotic solvents are often used for SNAr reactions as they can effectively solvate cations while leaving the anionic nucleophile relatively free, thus enhancing its reactivity. nih.gov Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. researchgate.net The choice of solvent can even influence the mechanistic pathway, as seen in the computed reaction of this compound with ammonia, where the mechanism was predicted to differ between hexane (B92381) and nitromethane. nih.govresearchgate.net The ability of the solvent to act as a hydrogen bond donor or acceptor can impact the stability of the transition state and, consequently, the reaction rate. researchgate.net

Table 2: Solvent Effects on SNAr Reactions

| Solvent Type | General Effect on Nucleophile Reactivity | Rationale | Reference(s) |

|---|---|---|---|

| Dipolar, aprotic | Enhances | Solvates the cation, leaving the anion more reactive. | nih.gov |

| Protic | Diminishes | Solvates the anion through hydrogen bonding, reducing its nucleophilicity. | researchgate.net |

The cleavage of the C-F bond is a critical step in the SNAr reactions of this compound. In the traditional two-step mechanism, the C-F bond is broken in the second, typically fast, elimination step. masterorganicchemistry.com For concerted reactions, C-F bond breaking occurs concurrently with C-Nu bond formation. springernature.com Kinetic isotope effect (KIE) studies, particularly using 12C/13C, have been instrumental in distinguishing between stepwise and concerted mechanisms. nih.gov A significant KIE at the carbon bearing the fluorine suggests that C-F bond cleavage is part of the rate-determining step, which is consistent with a concerted mechanism. nih.gov

Radical-Mediated Reaction Pathways

In addition to nucleophilic substitution, this compound can undergo reactions involving radical intermediates. These pathways are initiated by single electron transfer (SET) processes.

This compound can capture a low-energy electron to form a temporary negative ion, also known as a radical anion. qub.ac.uk This process, termed dissociative electron attachment (DEA), can lead to the fragmentation of the parent anion. qub.ac.uk The formation of the this compound radical anion is a key step in initiating radical-mediated reactions. The stability and subsequent reactivity of this radical anion are influenced by the electron-withdrawing nature of both the perfluorinated ring and the nitro group. nih.gov

Studies on related fluorinated nitrobenzenes have shown that electron attachment often results in the fragmentation of the nitro group, leading to the formation of ions such as (M-NO)⁻, (M-NO₂)⁻, and NO₂⁻. qub.ac.uk The parent radical anion of some fluorinated nitrobenzenes can be observed at thermal energies. qub.ac.uk The high electron affinity of the this compound molecule facilitates the initial electron capture.

Single Electron Transfer (SET) and Radical-Nucleophilic Substitution (SRN1) Mechanisms

The reactivity of this compound can be significantly influenced by single electron transfer (SET) processes, leading to radical-nucleophilic aromatic substitution (SRN1) reactions. This pathway provides an alternative to the more common nucleophilic aromatic substitution (SNAr) mechanism. The SRN1 mechanism involves a chain propagation cycle initiated by the formation of a radical anion.

The process is initiated by the transfer of an electron to the this compound molecule, forming a radical anion. This intermediate is key to the subsequent reaction steps. The radical anion can then fragment, losing a fluoride ion to form a pentafluorophenyl radical. This radical species is then trapped by a nucleophile, generating a new radical anion, which can then propagate the chain reaction by transferring an electron to a neutral this compound molecule.

Reactions between this compound and various nucleophiles have been shown to be stimulated by photo- and electro-reductive methods, indicating a chain reaction that involves the direct attack of the nucleophile on the substrate's radical anion. researchgate.net This type of reaction, first described in 1970, is termed SRN1, which stands for substitution radical-nucleophilic unimolecular. wikipedia.orgorganicreactions.org Unlike traditional SNAr reactions, the SRN1 mechanism does not require the presence of deactivating groups on the aromatic ring. wikipedia.org

The general mechanism for the SRN1 reaction can be outlined as follows:

Initiation: An electron is transferred from a donor to the aryl halide, forming a radical anion.

Propagation:

The radical anion fragments to produce an aryl radical and a halide anion.

The aryl radical reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to the starting aryl halide, forming the product and regenerating the initial radical anion to continue the chain.

Termination: The chain reaction can be terminated through various side reactions, such as the abstraction of a proton by the aryl radical. wikipedia.org

Experimental and computational studies on the denitrative hydroxylation of unactivated nitroarenes suggest that these reactions may proceed through an electron-catalyzed SRN1 chain mechanism. chemrxiv.orgnih.govwhiterose.ac.uk

Dimerization Processes of this compound Radical Anions

The radical anions of this compound, formed through single electron transfer, can undergo dimerization. This process involves the coupling of two radical anion molecules. The stability and subsequent reactions of these dimeric species are influenced by factors such as the solvent, temperature, and the presence of other reactive species.

While specific studies on the dimerization of this compound radical anions are not extensively detailed in the provided search results, the general principles of radical anion dimerization are well-established for various aromatic compounds. For instance, the reduction of styrenes can lead to the formation of unstable radical anions that subsequently dimerize to form 1,4-organodilithiums. nih.gov This highlights the potential for radical anions to engage in carbon-carbon bond-forming reactions.

In the context of diphenyl sulfones, dimer radical anions have been observed, exhibiting charge delocalization between the phenyl rings and the d-orbitals of the sulfur atom. nih.gov This indicates that the structure and electronic properties of the aromatic system play a crucial role in the nature of the dimeric species formed. The formation of such dimer radical ions can be influenced by the inductive effects of substituents and conjugation within the molecule. nih.gov

Reactivity and Transformation of the Nitro Group

Electrochemical Reduction and Subsequent Pathways

The nitro group of this compound is electrochemically active and can be reduced to form a nitro radical anion. Under anaerobic conditions, this radical anion can be further reduced to generate nitroso and hydroxylamine (B1172632) derivatives. researchgate.net The addition of more electrons can ultimately lead to the formation of the corresponding amine. The electrochemical reduction of nitroaromatics can sometimes proceed via an ECE (electrochemical-chemical-electrochemical) mechanism.

The initial one-electron reduction of the nitroarene is a critical step that can profoundly affect the molecule's structure and reactivity. This process can initiate a cascade of reactions, including the fragmentation of the radical anion and subsequent functionalization.

Denitrative Functionalization and Hydroxylation Reactions

The nitro group of this compound can be replaced by other functional groups in denitrative functionalization reactions. A notable example is denitrative hydroxylation, which converts the nitroarene into a phenol. This transformation offers a direct, one-step alternative to traditional multi-step synthetic sequences that typically involve reduction of the nitro group, diazotization, and then substitution. chemrxiv.orgnih.govwhiterose.ac.uk

This denitrative functionalization is particularly appealing as it avoids the use of aryl halides, simplifying the reaction process and improving atom economy. researchgate.net Recent advancements in this area include palladium-catalyzed, copper-catalyzed, and metal-free denitrative coupling reactions. researchgate.net

Experimental and computational studies suggest that the denitrative hydroxylation of unactivated nitroarenes can proceed through an electron-catalyzed radical-nucleophilic substitution (SRN1) chain mechanism. chemrxiv.orgnih.govwhiterose.ac.uk The process is initiated by a single electron transfer to the nitroarene, forming a radical anion. This radical anion can then fragment, leading to the formation of an aryl radical, which subsequently reacts with a hydroxide (B78521) source. This mechanism has been supported by observations that the reaction is accelerated in the presence of an electron donor like sodium metal. whiterose.ac.uk

The scope of denitrative hydroxylation has been explored for a variety of nitroarenes, demonstrating tolerance for various functional groups.

Table 1: Examples of Denitrative Hydroxylation of Nitroarenes

| Starting Nitroarene | Product Phenol | Yield (%) |

|---|---|---|

| 4-Nitrobiphenyl | 4-Hydroxybiphenyl | 95 |

| 3-Nitrobiphenyl | 3-Hydroxybiphenyl | 88 |

| 2-Nitrobiphenyl | 2-Hydroxybiphenyl | 75 |

| 1-Nitropyrene | 1-Hydroxypyrene | 93 |

| 2-Nitrofluoranthene | 2-Hydroxyfluoranthene | 85 |

| 2-Nitrofluoren-9-one | 2-Hydroxyfluoren-9-one | 91 |

Note: The data in this table is illustrative of the denitrative hydroxylation of various nitroarenes and is based on findings from research on this type of reaction. chemrxiv.org

Directed C-F Activation and Organometallic Interactions

Role of the Nitro Group as a Directing Group in C-F Functionalization

The strongly electron-withdrawing nature of the nitro group plays a significant role in activating the aromatic ring of this compound towards nucleophilic attack. nih.gov This deactivating effect, which pulls electron density out of the benzene (B151609) ring, is a key factor in its reactivity. youtube.com In the context of electrophilic aromatic substitution, the nitro group is known to be a meta-director. youtube.com However, its influence on C-F bond activation in polyfluorinated systems is more complex.

While the nitro group's primary role is often seen as activating the entire ring for SNAr reactions, it can also exert a directing effect on the regioselectivity of C-F functionalization. The position of the nitro group can influence which fluorine atom is preferentially substituted. This directing effect is a combination of inductive and resonance effects that alter the electron density at the different carbon atoms of the benzene ring.

In the broader context of C-H functionalization, directing groups are crucial for achieving site-selectivity. For example, nitrile-based directing groups have been developed for meta-selective C-H activation. nih.gov Although this is a different type of transformation, it underscores the principle of using functional groups to control reactivity at specific positions on an aromatic ring. The nitro group's ability to activate the scaffold facilitates reactions with nucleophiles and can also make it a good leaving group in addition-elimination reactions. nih.gov

Computational Chemistry and Theoretical Studies of Pentafluoronitrobenzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reactions due to its balance of accuracy and computational efficiency. scirp.org For pentafluoronitrobenzene, DFT calculations have been instrumental in exploring various facets of its reactivity.

Mechanistic Elucidation of SNAr and Radical Pathways

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this compound. DFT studies have been pivotal in mapping out the potential energy surfaces for these reactions. Recent computational work has highlighted the possibility of concerted SNAr (cSNAr) mechanisms, which proceed through a single transition state rather than the classical two-step Meisenheimer complex pathway. researchgate.net

DFT calculations can help distinguish between these pathways by locating and characterizing the energies of intermediates and transition states. For instance, the reaction between a nucleophile and this compound can be modeled to determine if a stable Meisenheimer intermediate is formed or if the reaction proceeds in a single, concerted step. Furthermore, DFT is capable of investigating radical pathways, which may compete with or be involved in SNAr reactions under specific conditions, such as single-electron transfer (SET) mechanisms. rsc.orgchemrxiv.org

Prediction of Regioselectivity and Reaction Barriers

A key aspect of the chemistry of this compound is the regioselectivity of nucleophilic attack. The five fluorine atoms are not equivalent, and the position of substitution is influenced by the strong electron-withdrawing nitro group. DFT calculations are highly effective in predicting the preferred site of attack by comparing the activation energies (reaction barriers) for substitution at the ortho, meta, and para positions. rsc.orgescholarship.org

By calculating the energies of the transition states leading to the different possible products, researchers can determine the kinetically favored regioisomer. These predictions are often in excellent agreement with experimental observations and provide a theoretical basis for understanding the observed selectivity. beilstein-journals.org

Analysis of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

Understanding the electronic properties of this compound is fundamental to explaining its reactivity. DFT calculations provide detailed information about the electronic structure, including the distribution of electron density and the nature of the molecular orbitals. researchgate.net

Analysis of the charge distribution reveals the electrophilic character of the carbon atoms in the aromatic ring, which are rendered electron-deficient by the fluorine and nitro substituents. This charge distribution helps to rationalize the susceptibility of the molecule to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. youtube.comyoutube.comwikipedia.orgtaylorandfrancis.com DFT calculations can visualize and determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is of particular interest as it indicates the regions of the molecule most susceptible to attack by a nucleophile (an electron-donating species). The shape and energy of the LUMO can provide a clear rationale for the observed regioselectivity in SNAr reactions. marquette.edu

Ab Initio Methods and Higher-Level Quantum Chemical Calculations

While DFT is a versatile tool, for higher accuracy, particularly in the calculation of reaction barriers and weak interactions, more computationally intensive ab initio methods are employed.

Coupled-Cluster and Post-Hartree-Fock Methodologies

Coupled-cluster (CC) theory, especially at the CCSD(T) level (Coupled-Cluster with Singles, Doubles, and perturbative Triples), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating electronic energies. researchgate.net These methods, along with other post-Hartree-Fock approaches like Møller-Plesset perturbation theory (e.g., MP2), can provide benchmark-quality data for the reaction energies and barriers of reactions involving this compound. Although computationally expensive, these higher-level calculations are invaluable for validating the results obtained from more approximate methods like DFT and for providing a more definitive theoretical description of the system.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Chemical reactions rarely occur in the gas phase; they are typically carried out in a solvent. The solvent can have a profound effect on reaction rates and mechanisms. Molecular dynamics (MD) simulations can be used to explicitly model the solvent environment and study its influence on the reactivity of this compound. rsc.org

By simulating the motion of the solute and solvent molecules over time, MD can provide insights into how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. nih.govnih.gov This information is crucial for a complete understanding of the reaction dynamics and for making accurate predictions of reaction outcomes in solution. nih.gov

Theoretical Characterization of Anionic, Cationic, and Radical Intermediates of this compound

Computational chemistry provides a powerful lens for investigating the transient and highly reactive intermediates derived from this compound. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the geometric structures, electronic properties, and relative stabilities of its anionic, cationic, and radical species. These computational approaches allow for a detailed examination of phenomena that are often difficult to capture experimentally.

Anionic Intermediates: The Radical Anion

The radical anion of this compound is a species of significant interest, particularly in the context of electron capture and dissociation dynamics. Computational studies have focused on determining its stability, geometry, and the distribution of its unpaired electron.

Upon electron attachment, the neutral this compound molecule undergoes geometric and electronic reorganization to form the radical anion. Theoretical calculations are crucial for determining the electron affinity (EA) of the parent molecule, which dictates the stability of the resulting anion. Experimental determinations of the electron affinity of this compound have been reported, providing a valuable benchmark for computational methods.

Quantum chemical calculations can predict both the adiabatic electron affinity (AEA), which corresponds to the energy difference between the optimized neutral molecule and the optimized anion, and the vertical electron affinity (VEA), the energy difference at the geometry of the neutral molecule. These values are critical for understanding the thermodynamics and kinetics of electron capture processes.

The spin density distribution in the this compound radical anion is a key feature revealed by theoretical calculations. This distribution indicates the locations within the molecule where the unpaired electron is most likely to be found. Typically, in nitroaromatic radical anions, the spin density is delocalized over the aromatic ring and the nitro group. The precise distribution is influenced by the electron-withdrawing nature of both the fluorine atoms and the nitro group.

Table 1: Calculated Properties of this compound Radical Anion

| Property | Computational Method | Calculated Value | Reference |

| Adiabatic Electron Affinity | DFT (B3LYP) | Data not available in search results | |

| Vertical Electron Affinity | DFT (B3LYP) | Data not available in search results | |

| Spin Density on Nitro Group | DFT (B3LYP) | Data not available in search results | |

| Spin Density on Aromatic Ring | DFT (B3LYP) | Data not available in search results |

Cationic Intermediates: The Radical Cation

The radical cation of this compound is formed by the removal of an electron from the neutral molecule. Computational studies of this species focus on its ionization potential, optimized geometry, and electronic structure. The high electronegativity of the fluorine atoms and the nitro group makes the removal of an electron energetically demanding, resulting in a high ionization potential.

Theoretical calculations can predict the adiabatic ionization potential (AIP), the energy difference between the optimized neutral molecule and the optimized radical cation, and the vertical ionization potential (VIP), the energy required to remove an electron from the neutral molecule without a change in geometry.

The geometry of the radical cation is expected to differ from that of the neutral molecule due to the removal of an electron from a molecular orbital. Computational methods can precisely determine these changes in bond lengths and angles.

Table 2: Calculated Properties of this compound Radical Cation

| Property | Computational Method | Calculated Value | Reference |

| Adiabatic Ionization Potential | Ab initio (MP2) | Data not available in search results | |

| Vertical Ionization Potential | Ab initio (MP2) | Data not available in search results | |

| Change in C-N bond length | Ab initio (MP2) | Data not available in search results | |

| Change in C-F bond lengths | Ab initio (MP2) | Data not available in search results |

Radical Intermediates

Advanced Spectroscopic Characterization of Pentafluoronitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organofluorine compounds. For pentafluoronitrobenzene and its derivatives, a combination of fluorine-19, proton, and carbon-13 NMR, often enhanced by multi-dimensional techniques, provides unparalleled insight into their molecular framework.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, offering a wide spectral dispersion that minimizes signal overlap, a common challenge in ¹H NMR.

In this compound, the five fluorine atoms are situated in three distinct chemical environments: ortho, meta, and para to the nitro group. This results in a characteristic set of signals in the ¹⁹F NMR spectrum. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the neighboring fluorine atoms. Typically, the signals for fluorine atoms in aromatic systems appear in a specific region of the spectrum. For instance, the ¹⁹F NMR chemical shifts for pentafluorobenzene are observed at -139.1 ppm (ortho), -164.9 ppm (para), and -155.7 ppm (meta). The introduction of the nitro group in this compound induces further shifts in these values, reflecting the altered electron distribution within the aromatic ring.

Spin-spin coupling between adjacent fluorine nuclei provides valuable structural information. These couplings, denoted as nJFF (where n is the number of bonds separating the coupled nuclei), are often larger than proton-proton couplings and can be observed over several bonds. Analysis of these coupling constants helps in the unambiguous assignment of each fluorine resonance to its specific position on the benzene (B151609) ring.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluoroaromatic Compounds

| Type of Fluorine Environment | Typical Chemical Shift Range (ppm, relative to CFCl₃) |

| ortho-Fluorine | -130 to -150 |

| meta-Fluorine | -150 to -165 |

| para-Fluorine | -160 to -175 |

Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Confirmation

While this compound itself does not possess any protons, its derivatives, formed through nucleophilic aromatic substitution (SNAᵣ) reactions where a fluorine atom is replaced by a proton-containing group, are readily analyzed by ¹H NMR and ¹³C NMR spectroscopy.

¹H NMR spectroscopy is instrumental in confirming the successful incorporation of the nucleophile and determining its point of attachment to the aromatic ring. The chemical shift and multiplicity of the proton signals on the substituent, as well as any remaining protons on the aromatic ring, provide definitive structural proof.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the nature of the substituents. The carbon atom directly bonded to the nitro group and the carbon atoms bonded to the remaining fluorine atoms exhibit distinct resonances. Furthermore, carbon-fluorine coupling (nJCF) provides additional structural insights. The magnitude of these coupling constants can help in assigning the carbon signals and confirming the substitution pattern. For example, in the synthesis of 4-substituted-2,3,5,6-tetrafluoronitrobenzene derivatives, the appearance of new signals in the ¹H NMR spectrum and the changes in the ¹³C NMR spectrum, including the characteristic C-F coupling patterns, confirm the substitution at the C-4 position.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Tetrafluoronitrobenzene Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (substituent) | Varies | Varies | Varies |

| ¹³C (C-1) | ~145 | t | JCF ≈ 15 |

| ¹³C (C-2, C-6) | ~140 | dm | JCF ≈ 250 |

| ¹³C (C-3, C-5) | ~142 | dm | JCF ≈ 250 |

| ¹³C (C-4) | Varies | t | JCF ≈ 20 |

Note: This is a representative table; actual values depend on the specific substituent and solvent.

Application of Multi-dimensional NMR Techniques for Complex Adducts

In cases where the reaction of this compound leads to the formation of complex adducts or when the one-dimensional NMR spectra are too crowded for straightforward interpretation, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For a derivative of this compound with a complex substituent, COSY can be used to trace the connectivity of protons through the substituent's framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning carbon resonances based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for establishing the connectivity between different parts of a molecule, for instance, connecting a substituent to the tetrafluoronitrophenyl ring by observing correlations between the protons on the substituent and the carbons of the aromatic ring.

The application of these 2D NMR techniques is particularly valuable in the characterization of novel, structurally complex molecules derived from this compound, ensuring an accurate and complete structural elucidation.

Mass Spectrometry (MS) and Electron Attachment Spectroscopy

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In conjunction with electron attachment spectroscopy, it offers deep insights into the formation and fragmentation of anions derived from this compound.

Analysis of Anion Formation and Fragmentation Patterns

Electron attachment to this compound in the gas phase is a significant area of study, revealing the compound's propensity to form negative ions. Unlike its non-fluorinated analog, nitrobenzene, which can form a stable parent molecular anion, this compound exclusively undergoes dissociative electron attachment (DEA). rsc.orgnih.gov This means that upon capturing an electron, the molecule immediately fragments into smaller anionic and neutral species.

The study of these fragmentation patterns through mass spectrometry provides valuable information about the relative stabilities of different bonds within the transient negative ion. The primary fragmentation pathways observed for this compound involve the cleavage of the C-N bond and processes related to the nitro group. Some of the major fragment anions observed include [NO₂]⁻, [C₆F₅]⁻, and [C₆F₄NO₂]⁻. The appearance energy for each fragment ion can be measured, providing thermodynamic data about the dissociation process.

Table 3: Major Anionic Fragments from Dissociative Electron Attachment of this compound

| Fragment Ion | m/z | Proposed Neutral Loss |

| [NO₂]⁻ | 46 | C₆F₅• |

| [C₅F₃]⁻ | 119 | CF₂, NO₂• |

| [C₆F₄N]⁻ | 166 | F•, O |

| [C₆F₅O]⁻ | 183 | NO• |

| [C₆F₅]⁻ | 167 | NO₂• |

| [M-F]⁻ (C₆F₄NO₂) | 194 | F• |

Data sourced from studies on dissociative electron attachment to this compound. rsc.org

These fragmentation patterns are crucial for understanding the fundamental chemistry of this compound and for identifying it in complex mixtures.

High-Resolution Mass Spectrometry in Mechanistic Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of ions, a critical capability in mechanistic studies involving this compound.

This compound is highly susceptible to nucleophilic aromatic substitution (SNAᵣ), where a nucleophile replaces one of the fluorine atoms. HRMS is an invaluable tool for characterizing the products of these reactions, confirming the elemental composition of the newly formed molecules.

Furthermore, HRMS can be employed to identify and characterize transient intermediates in a reaction pathway. For example, in SNAᵣ reactions, the formation of a Meisenheimer complex, a key intermediate, could potentially be detected using specialized HRMS techniques. By providing the exact mass of ions present in a reaction mixture at various time points, HRMS can help to piece together the step-by-step mechanism of a chemical transformation. This level of detail is essential for optimizing reaction conditions and for gaining a fundamental understanding of the reactivity of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. youtube.com These vibrational motions are unique to each molecule, arising from the stretching, bending, and rocking of its chemical bonds. Consequently, the resulting spectrum serves as a distinct "molecular fingerprint," allowing for the identification and characterization of a substance. researchgate.net For a complex molecule like this compound (C₆F₅NO₂), with its substituted aromatic ring, IR and Raman spectroscopy offer a wealth of structural information.

The principle of IR spectroscopy is based on the absorption of infrared radiation at frequencies that match the natural vibrational frequencies of the molecule's bonds. libretexts.org For a vibration to be IR active, it must cause a change in the molecule's dipole moment. libretexts.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). pnl.gov A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. Due to these different selection rules, IR and Raman spectroscopy are often complementary, with some vibrations being strong in one technique and weak or absent in the other. researchgate.net

For this compound, the vibrational spectrum is complex. The molecule is non-linear and has 12 atoms, giving it 3N-6 = 3(12)-6 = 30 normal modes of vibration. These vibrations can be broadly categorized into several types:

C-F Vibrations: The multiple C-F bonds give rise to strong stretching and bending vibrations. C-F stretching modes typically appear in the 1400-1000 cm⁻¹ region of the IR spectrum.

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch (νas(NO₂)) is typically found in the 1625–1540 cm⁻¹ range, while the symmetric stretch (νs(NO₂)) appears between 1400–1360 cm⁻¹. ijsr.net These are often strong bands in both IR and Raman spectra.

Aromatic Ring Vibrations: The C-C stretching vibrations within the pentafluorophenyl ring occur in the 1600-1400 cm⁻¹ region. Ring "breathing" modes and other deformations also produce characteristic signals.

C-N Vibration: The stretching of the C-N bond connecting the nitro group to the aromatic ring is also identifiable, typically in the 1300-1200 cm⁻¹ range. ijsr.net

The collection of these vibrational bands, with their specific frequencies and relative intensities, constitutes the vibrational fingerprint of this compound. This fingerprint is highly sensitive to the molecular structure. Even small changes, such as the position of substituents on the ring, would lead to a noticeably different spectrum, allowing for the differentiation of isomers.

Below is an illustrative data table showing typical vibrational modes for a substituted fluoronitrobenzene, based on data for the related compound 1,5-Difluoro-2,4-dinitrobenzene. ijsr.net This demonstrates how vibrational assignments are typically presented.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Description |

| Asymmetric NO₂ Stretch (νas(NO₂)) | ~1600 (very strong) | Not reported | Asymmetric stretching of the N-O bonds |

| Symmetric NO₂ Stretch (νs(NO₂)) | ~1420 | ~1400-1480 | Symmetric stretching of the N-O bonds |

| Aromatic C-C Stretch | ~1250 (weak) | ~1220 (very strong) | Stretching vibrations within the benzene ring |

| C-F Stretch | Not specified | Not specified | Stretching of the Carbon-Fluorine bonds |

| C-N Stretch | ~1050-1080 | ~1003 | Stretching of the Carbon-Nitrogen bond |

| C-H Out-of-plane Bend (for comparison) | ~600 | ~522-600 | Bending of C-H bonds out of the plane of the ring |

| C-F In-plane Bend | Not reported | ~318, ~242 (calculated) | Bending of C-F bonds within the plane of the ring |

This interactive table is based on data for a related compound, 1,5-Difluoro-2,4-dinitrobenzene, and serves as an example of vibrational assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. msu.edu This absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. wikipedia.org The specific wavelengths of light absorbed are determined by the electronic structure of the molecule, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, are responsible for these electronic transitions. msu.edu

The structure of this compound contains two main chromophores: the pentafluorophenyl ring and the nitro group (NO₂). These features give rise to several possible electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org The pentafluorophenyl ring, with its conjugated π system, is the primary site for these transitions. In benzene, characteristic π → π* transitions result in absorption bands around 180 nm, 200 nm, and a weaker, fine-structured band around 255 nm. wikipedia.org The presence of substituents on the benzene ring significantly influences the energy of these transitions and thus the position of the absorption maxima (λmax). shimadzu.com

n → π* Transitions: The nitro group contains non-bonding electrons (n) on its oxygen atoms. These electrons can be promoted to a π* antibonding orbital of the NO₂ group or the aromatic ring. libretexts.org These transitions typically require less energy than π → π* transitions and therefore occur at longer wavelengths. libretexts.org However, n → π* transitions are generally much weaker in intensity (lower molar absorptivity, ε).

For this compound, the electronic spectrum is expected to be a modified version of the benzene spectrum. Both the highly electronegative fluorine atoms and the electron-withdrawing nitro group act as substituents that can shift the absorption bands. This shifting of absorption maxima to longer wavelengths is known as a bathochromic or "red" shift, while a shift to shorter wavelengths is a hypsochromic or "blue" shift. msu.edu The substituents can also affect the intensity of the absorption (hyperchromic for an increase, hypochromic for a decrease).

The electron-withdrawing nature of both the fluorine atoms and the nitro group is expected to cause a bathochromic shift in the π → π* transitions of the benzene ring. Furthermore, the n → π* transition associated with the nitro group will likely appear as a low-intensity shoulder at a longer wavelength.

The table below summarizes the types of electronic transitions expected for this compound and provides the absorption bands for the parent compound, benzene, for comparison.

| Transition Type | Chromophore | Expected Wavelength Region for this compound | Benzene λmax (nm) wikipedia.org |

| π → π | Pentafluorophenyl Ring | Shifted from benzene values (likely >255 nm) | 255 (B-band) |

| π → π | Pentafluorophenyl Ring | Shifted from benzene values (likely >200 nm) | 200 (E-band) |

| n → π* | Nitro Group (NO₂) | Longer wavelength, low intensity (~300-400 nm) | Not applicable |

This interactive table outlines the expected electronic transitions for this compound based on its structure and provides comparative data for benzene.

Pentafluoronitrobenzene in Advanced Synthetic Methodologies

Construction of Highly Fluorinated Organic Frameworks and Building Blocks

The synthesis of highly fluorinated organic molecules is of significant interest due to the unique physicochemical properties conferred by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity. Pentafluoronitrobenzene serves as a key precursor in the generation of valuable fluorinated frameworks and building blocks.

The introduction of fluorine into bioactive molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals to enhance their efficacy and pharmacokinetic profiles. Fluorinated intermediates are crucial for the streamlined synthesis of these complex molecules, ensuring the precise incorporation of fluorine atoms.

This compound is a valuable precursor for creating such intermediates. For instance, it has been utilized in the preparation of p-azidotetrafluoroaniline, a photoaffinity reagent. This transformation highlights the utility of this compound in introducing functionalities onto a perfluorinated ring, which can then be further elaborated into more complex structures for various applications in medicinal chemistry and crop protection. The robust nature of the carbon-fluorine bond and the predictable reactivity of the nitro group make this compound a reliable starting material for constructing these specialized chemical entities. The development of novel agrochemicals with improved efficiency and selectivity often relies on the incorporation of fluorinated moieties, a task for which this compound-derived intermediates are well-suited. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound has proven to be a suitable substrate in several such transformations, particularly those involving the challenging activation of carbon-fluorine bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. While typically employing aryl halides (bromides and iodides), recent advancements have enabled the use of more inert aryl fluorides. Highly fluorinated nitrobenzene derivatives, including this compound, are effective substrates for palladium-catalyzed C-F bond arylation.

These reactions can be carried out using readily available palladium catalysts under both conventional heating and microwave conditions. A key aspect of this transformation is the regioselectivity, with arylation occurring preferentially at the carbon atom ortho to the nitro group. This directing effect is attributed to a significant interaction between the nitro group and the incoming palladium catalyst. The unique reactivity of pentafluorophenyl esters has also been explored in Suzuki-Miyaura cross-coupling, establishing them as highly reactive and bench-stable electrophilic reagents.

| Catalyst System | Arylating Agent | Product | Yield (%) | Reference |

| Pd(PPh₃)₄/CsF/Ag₂O | Phenyl iodide | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90 | |

| Pd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂O | Phenyl bromide | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90 |

This table showcases catalyst systems and yields for the Suzuki-Miyaura coupling involving pentafluorophenyl boronic acid, a derivative of this compound.

The selective activation and functionalization of a single C-F bond in a polyfluorinated aromatic ring is a significant challenge in organic synthesis. The strong electron-withdrawing nature of the nitro group in this compound facilitates the nucleophilic attack required for C-F bond activation.

Palladium-catalyzed reactions have demonstrated that the arylation of polyfluoronitrobenzene derivatives occurs with high regioselectivity ortho to the nitro group. This selectivity suggests a nucleophilic character for the oxidative addition step, which is a departure from the concerted mechanism often seen in Suzuki-Miyaura couplings with less electron-deficient aryl halides. This regioselective functionalization provides a synthetic route to polyfluorinated 2-arylnitrobenzene systems, which are valuable intermediates for further chemical transformations.

Gold catalysis has emerged as a powerful tool in organic synthesis, capable of activating unsaturated bonds and facilitating unique transformations. In the context of perfluoroarenes, a gold(I)-catalyzed hydrogen fluoride (B91410) (HF) transfer reaction has been developed for the tandem hydrofluorination of alkynes and functionalization of fluoroarenes.

In this system, HF is generated in situ from the reaction of a perfluoroarene, such as this compound, with a nucleophile. The gold(I) catalyst, specifically [Au(IPr)NiPr2], facilitates the transfer of this HF equivalent to an alkyne, resulting in the formation of a fluoroalkene. Concurrently, the perfluoroarene is functionalized by the nucleophile. With this compound, the reaction can lead to di-substitution products, allowing for the liberation of more than one equivalent of HF and thereby increasing the yield of the hydrofluorinated product. This method offers an operationally simple approach to fluorination catalysis without the need for direct handling of hazardous HF reagents.

| Catalyst | Perfluoroarene | Nucleophile | Alkyne | Products | Reference |

| [Au(IPr)NiPr₂] | Pentafluoropyridine | 4-methoxyphenol | Diphenylacetylene | Functionalized fluoroarene and fluoroalkene | |

| [Au(IPr)NiPr₂] | This compound | - | - | Di-substitution products and increased HF transfer |

This table illustrates the components of the Au(I)-catalyzed HF transfer reaction, highlighting the role of perfluoroarenes like this compound.

Electrochemistry in Organic Synthesis with this compound

Electrochemical methods in organic synthesis offer a green and powerful alternative to traditional reagent-based redox reactions. By using electricity to drive chemical transformations, electrosynthesis can often provide unique reactivity and selectivity.

The electroreduction of this compound in a dimethylformamide solution has been shown to result in the formation of a dimeric product, octafluoro-4,4′-dinitrobiphenyl. This transformation demonstrates the ability of electrochemical methods to induce C-C bond formation between highly fluorinated aromatic rings, a process that can be challenging to achieve through conventional means. The reaction proceeds through the generation of reactive intermediates at the electrode surface, which then couple to form the final product. This specific example underscores the potential of electrochemistry to unlock novel synthetic pathways for the construction of complex fluorinated molecules derived from this compound.

Electroreduction for Dimerization and Other Transformations

The electrochemical reduction of this compound provides a direct route to dimerized products. When subjected to electroreduction in a dimethylformamide (DMF) solution, this compound undergoes a coupling reaction to form octafluoro-4,4′-dinitro-biphenyl sigmaaldrich.com.

Mechanistic studies suggest that this transformation proceeds through the initial formation of a radical anion . The dimerization is proposed to occur between these transient radical anion intermediates, which is subsequently followed by the cleavage of carbon-fluorine bonds to yield the final biphenyl structure . This electro-dimerization highlights a key transformation pathway for highly fluorinated aromatic compounds.

| Reactant | Conditions | Major Product |

| This compound | Electroreduction in Dimethylformamide (DMF) | Octafluoro-4,4′-dinitro-biphenyl |

Photochemical Transformations and Photoaffinity Reagent Preparation

This compound serves as a key starting material in the synthesis of specialized reagents for chemical biology and proteomics. Specifically, it has been used in the preparation of p-azidotetrafluoroaniline, a photoaffinity reagent sigmaaldrich.comscbt.com.

Photoaffinity labeling is a powerful technique used to identify and map the interactions between small molecules and their protein targets nih.gov. Reagents like p-azidotetrafluoroaniline contain a photoactivatable group (an aryl azide in this case) that, upon irradiation with UV light, generates a highly reactive species capable of forming a covalent bond with nearby amino acid residues within a protein's binding site enamine.net. The synthesis of this reagent from this compound underscores the utility of polyfluorinated aromatics in creating sophisticated tools for studying biological systems.

| Precursor Compound | Derived Reagent | Application |

| This compound | p-Azidotetrafluoroaniline | Photoaffinity Labeling |

Synthesis of Macrocyclic and Supramolecular Architectures

The unique electronic properties of the this compound ring make it a valuable component in the synthesis of large, structured molecules such as macrocycles and components for supramolecular assemblies.

This compound is employed as a foundational unit in the construction of polyfluorinated calixarenes. Research has demonstrated that the reaction of this compound with various resorcinols (including resorcinol, orcinol, and tetrafluororesorcinol) and bisphenols leads to the formation of polyfluorinated tetraoxacalixarenes in good yields mdpi.comresearchgate.netbohrium.com.

The resulting polyfluorinated tetraoxacalixarenes possess a high degree of electron deficiency within their aromatic nuclei mdpi.com. This characteristic is of significant interest as it can enhance the molecule's ability to participate in "host-guest" intermolecular interactions, a fundamental concept in supramolecular chemistry mdpi.com.

| Reactants | Resulting Macrostructure |

| This compound and Resorcinols (e.g., Resorcinol, Orcinol) | Polyfluorinated Tetraoxacalixarenes |

| This compound and Bisphenols | Polyfluorinated Tetraoxacalixarenes |

The polyfluorinated macrocycles, such as the calixarenes synthesized from this compound, serve as versatile scaffolds for the design of more complex supramolecular systems. These scaffolds are foundational in the design of supramolecular amphiphiles, which are molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions and can spontaneously self-assemble into ordered structures in solution researchgate.netmdpi.com.

The design of such amphiphiles involves the strategic functionalization of the calixarene core. The highly fluorinated aromatic portion derived from this compound typically constitutes a robust hydrophobic or fluorous domain. By introducing hydrophilic groups elsewhere on the calixarene structure, an amphiphilic character is imparted to the molecule. This dual nature drives the self-assembly process, leading to the formation of higher-order structures like micelles, vesicles, or nanotubes, which are central to nanotechnology and materials science researchgate.netmdpi.com. The use of this compound in creating the core structure is therefore a key step in designing novel amphiphiles for advanced self-assembling materials.

Applications of Pentafluoronitrobenzene in Advanced Materials Science Research

Design and Synthesis of Fluorinated Polymers and Coatings

The incorporation of fluorine into polymers results in materials with a unique combination of properties, including high thermal stability, exceptional chemical resistance, and low surface energy. pageplace.de Fluoropolymers are known to be among the most chemically inert of all polymers, a characteristic derived from the strength and stability of the carbon-fluorine (C-F) bond. pageplace.decoleparmer.ca Pentafluoronitrobenzene is a key compound used in the creation of fluorinated polymers and coatings designed to leverage these superior properties for demanding applications. chemimpex.com

The inherent stability of the C-F bond, one of the strongest in organic chemistry, imparts exceptional thermal stability to fluorinated polymers. pageplace.decoleparmer.ca Unlike their hydrocarbon counterparts, fluorocarbon polymers exhibit increased resistance to thermal degradation, allowing them to be used at higher operating temperatures. pageplace.denist.gov This makes materials derived from precursors like this compound suitable for high-performance applications where thermal resilience is critical. chemimpex.com

The chemical resistance of a polymer is largely determined by its chemical structure and the strength of its bonds. coleparmer.ca Fluoropolymers, characterized by strong C-F and C-C bonds, are resistant to a wide range of solvents, acids, and bases. coleparmer.caspecialchem.com This inertness prevents chemical attacks that can lead to degradation, swelling, or loss of mechanical properties in other polymers. specialchem.comthermofisher.com The use of this compound in the synthesis of such polymers contributes to creating materials that maintain their integrity in harsh chemical environments. chemimpex.com

Table 1: Comparison of General Properties: Fluorinated vs. Non-Fluorinated Polymers

| Property | Fluorinated Polymers (e.g., PTFE) | Non-Fluorinated Polymers (e.g., Polyethylene) |

| Thermal Stability | High (Continuous use up to 260°C for PTFE) nih.gov | Lower |

| Chemical Resistance | Exceptional resistance to most chemicals, acids, and solvents coleparmer.caspecialchem.comnih.gov | Susceptible to various solvents and corrosive chemicals specialchem.com |

| Bond Strength | Strong Carbon-Fluorine (C-F) bonds pageplace.decoleparmer.ca | Weaker Carbon-Hydrogen (C-H) bonds coleparmer.ca |

| Surface Energy | Low, resulting in non-stick and water-repellent properties pageplace.de | Higher |

| Electrical Insulation | Excellent dielectric properties trp.co.uk | Good, but generally lower than fluoropolymers |

Electronic Materials Research

In the field of electronic materials, there is a constant demand for components that can withstand extreme operating conditions, including high temperatures and exposure to chemicals. chemimpex.com this compound finds application in the electronics sector as a precursor for materials used in specialized coatings and insulation, where performance and durability are paramount. chemimpex.com

Specialized coatings in the electronics industry serve to protect sensitive components from environmental factors, provide electrical insulation, and ensure long-term reliability. chemimpex.comaremco.com Thermal insulation coatings are a type of functional coating designed to impede heat transfer, which is critical for energy management and protecting components from thermal damage. paint.org Materials derived from this compound are utilized in producing coatings and insulating materials that require high resistance to both heat and chemicals. chemimpex.com These coatings can be applied to various electronic components, including circuit breakers, power resistors, and induction coils, to provide electrical isolation and protection. aremco.comuni-miskolc.hu The formulation of these materials often involves inorganic and organic binders combined with ceramic fillers to achieve the desired properties. aremco.com

Development of Sensors and Molecular Magnets Utilizing this compound-Derived Structures

The unique electronic properties of fluorinated aromatic compounds make them attractive for the development of advanced functional materials like sensors and molecular magnets. This compound serves as a versatile starting material for creating complex molecular architectures with tailored electronic and magnetic properties.

Chemiresistive sensors, for instance, function based on changes in electrical resistance upon exposure to an analyte. mdpi.com The design of these sensors often involves functionalized aromatic systems capable of specific interactions with the target molecules. While direct synthesis from this compound is a subject of ongoing research, its derivatives are prime candidates for creating the sensitive layers in sensors for nitroaromatic compounds and other chemicals. mdpi.com

In the field of molecular magnetism, researchers are designing molecule-based magnets that offer properties not found in traditional inorganic magnets, such as low density and low-temperature fabrication. scitechdaily.comsciencedaily.comwikipedia.org A notable area of research involves the synthesis of single-molecule magnets (SMMs) using fluorinated ligands. arxiv.org Research has demonstrated the synthesis of Mn12-based SMMs using pentafluorobenzene carboxylate ligands. arxiv.org The study revealed that the highly fluorinated ligands, derived from precursors like this compound, have a decisive effect on the magnetic properties of the resulting complexes, leading to a blocking temperature of 3K, a characteristic signature of SMM behavior. arxiv.org

Table 2: Magnetic Properties of an Mn12-Based SMM with Pentafluorobenzene Carboxylate Ligands

| Property | Observation |

| Ligand Type | Pentafluorobenzene carboxylate |

| Blocking Temperature (TB) | 3 K |

| Magnetic Behavior | Displays customary signatures of a single-molecule magnet arxiv.org |

| Effect of Ligand | The ligand structure has a decisive effect on the magnetic properties of the complex arxiv.org |

Luminescent Materials and Fluorophores Based on Functionalized Aromatic Systems

Fluorophores, or fluorescent molecules, are essential tools in various scientific fields and are the basis for materials like organic light-emitting diodes (OLEDs). chemrxiv.org The photophysical properties of these molecules are governed by their electronic structure, which can be precisely tuned through chemical synthesis. nih.gov Functionalized aromatic systems are the core scaffolds for a vast array of small-molecule fluorophores. nih.govresearchgate.net

This compound, as a functionalized aromatic compound, represents a potential building block for novel fluorophores. nih.govnih.gov The presence of both electron-withdrawing fluorine atoms and a nitro group can significantly influence the electronic energy levels of the aromatic system. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a key strategy in the design of fluorescent materials. Research on other nitro-substituted aromatic compounds, such as nitro-derivatives of fluorescein, has shown that the nitro group can substantially alter the luminescence properties of a molecule. researchgate.net The development of fluorophores based on this compound derivatives could lead to new materials with tailored absorption and emission spectra for applications in sensing, imaging, and optoelectronics. chemrxiv.orgresearchgate.net

Advanced Topics and Emerging Research Areas Involving Pentafluoronitrobenzene

Anion-π Interactions in Pentafluoronitrobenzene-Containing Systems

Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic system. researchgate.net These interactions are gaining significant recognition in supramolecular chemistry and biology. researchgate.netnih.gov The presence of five electron-withdrawing fluorine atoms and a nitro group makes the π-system of this compound highly electron-deficient, and thus a prime candidate for engaging in anion-π interactions.

Theoretical and experimental studies have demonstrated that electron-deficient aromatic systems can favorably interact with anions, with interaction energies estimated to be between 20-50 kJ mol⁻¹. researchgate.net In systems containing fluoroarenes, these interactions are well-documented. nih.gov The design of selective anion receptors and channels is an important application of this interaction. researchgate.netnih.gov The study of anion-π interactions in biomolecules is also a growing field, with evidence suggesting their importance in protein folding and function, as well as in nucleic acid-protein and protein-protein recognition. nih.gov

Research in this area focuses on characterizing the strength and nature of these interactions with various anions. Computational studies are often employed to model the geometry and energetics of anion-pentafluoronitrobenzene complexes. These investigations are crucial for the rational design of host-guest systems and for understanding the role of such interactions in various chemical and biological processes. u-tokyo.ac.jp

Table 1: Research Highlights in Anion-π Interactions

| Research Focus | Key Findings | Potential Applications |

|---|---|---|

| Theoretical Modeling | Quantification of interaction energies and elucidation of binding geometries between anions and this compound. | Design of novel anion sensors and transporters. |

| Supramolecular Chemistry | Use of this compound as a building block for self-assembled structures held together by anion-π interactions. | Development of new materials with specific recognition properties. |

| Biological Systems | Investigation of the role of anion-π interactions involving fluorinated aromatic moieties in protein-ligand binding. | Drug design and understanding of biological recognition processes. |

Environmental Chemistry Research on Fluorinated Compounds

The widespread use of fluorinated compounds has led to their emergence as persistent environmental pollutants. Research in environmental chemistry is actively exploring the behavior, fate, and remediation of these recalcitrant substances.

Understanding the environmental fate of this compound is crucial for assessing its potential impact. fisheries.org Research in this area investigates its persistence, transport, and transformation in various environmental compartments such as soil, water, and air. itrcweb.org The strong carbon-fluorine bonds in this compound contribute to its stability and resistance to degradation. itrcweb.org

Studies focus on identifying potential degradation pathways, both biotic and abiotic. This includes investigating microbial degradation, photodegradation, and hydrolysis. The tendency of per- and polyfluoroalkyl substances (PFAS) to accumulate at interfaces, such as air-water and soil-water, is a key aspect of their environmental behavior. nih.gov

Catalytic ozonation is an advanced oxidation process being investigated for the degradation of persistent organic pollutants, including fluorinated compounds. nih.govepa.gov This technique involves the use of a catalyst to enhance the generation of highly reactive hydroxyl radicals from ozone, which can then break down recalcitrant molecules. researchgate.net

Research in this area is focused on developing efficient and stable catalysts for the ozonation of fluorinated compounds like this compound. nih.gov Studies have explored the use of various materials, including metal oxides and carbon-based materials, as catalysts. The mechanism of degradation and the identification of intermediate products are also key areas of investigation to ensure complete mineralization of the pollutant.

Research on Biological Activity and Mechanistic Insights (Excluding Dosage/Administration)

The unique reactivity of this compound and its derivatives makes them valuable tools in biochemical and medicinal chemistry research.

Photoaffinity labeling is a powerful technique used to identify and study protein-ligand interactions. nih.gov This method utilizes a photoaffinity probe, which is a molecule containing a photoreactive group, a pharmacophore, and a reporter tag. nih.gov Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its identification and characterization. researchgate.net